Sodium sarcosinate
Overview
Description
Sodium sarcosinate, often referred to in research as sodium N-acyl sarcosinates, is a class of compounds that are derived from sarcosine, an amino acid. These compounds are known for their surfactant properties and are used in various industries, including pharmaceuticals, food, and cosmetics. They are particularly noted for their ability to form micelles in aqueous solutions, which is a critical aspect of their function as surfactants .
Synthesis Analysis
The synthesis of sodium sarcosinates typically involves the reaction of N-methyl glycine with acyl chlorides to form the N-acyl sarcosinate, which is then neutralized with a base such as potassium carbonate to yield the sodium salt . The reaction conditions, such as reactant molar ratios, temperature, reaction time, pH, and solvent, are crucial factors that affect the yield and purity of the final product. For instance, using potassium carbonate for neutralization and tetrahydrofuran (THF) as a solvent has been shown to produce sodium N-lauroyl sarcosinate with a higher yield and purity compared to common procedures .
Molecular Structure Analysis
The molecular structure of sodium sarcosinates is characterized by an N-acyl group attached to the nitrogen atom of sarcosine. The length of the alkyl chain in the N-acyl group can vary, which significantly influences the properties of the surfactant. Proton magnetic resonance (NMR) studies have shown that the formation of micelles by these surfactants leads to a change in molecular conformation, with an increase in the population of the trans configuration relative to the cis configuration . Additionally, carbon-13 NMR studies have indicated conformational changes around the peptide bond and the nitrogen-methylene bond upon micellization .
Chemical Reactions Analysis
Sodium sarcosinates are involved in various chemical reactions, particularly those that lead to the formation of micelles in solution. These micelles can encapsulate other molecules, which is a key feature in their application as surfactants. The formation of micelles is influenced by factors such as the length of the alkyl chain and the presence of salts in the solution . Furthermore, sodium sarcosinates can act as templates in the biomimetic synthesis of inorganic materials, such as calcium carbonate and hydroxyapatite, leading to controlled crystallization and specific morphologies .
Physical and Chemical Properties Analysis
The physical and chemical properties of sodium sarcosinates are highly dependent on the length of the N-acyl chain. These properties include critical micelle concentration (CMC), surface tension, foaming power, solubilizing power, and others . The CMC is an important parameter that indicates the concentration at which micelles begin to form, and it has been studied using various methods such as tensiometry, conductometry, and fluorimetry . The surface properties, such as Gibbs free energy for micellization and surface pressure at CMC, have also been evaluated . The hydrodynamic radius of the micelles and the aggregation number can be determined using light scattering and small-angle neutron scattering experiments .
Scientific Research Applications
Microbiology : Sodium lauryl sarcosinate (Sarkosyl) is notable for its selective disruption of the cytoplasmic membrane of Escherichia coli, distinguishing it from other detergents like Triton X-100 and dodecyl sodium sulfate, which solubilize all membrane protein (Filip et al., 1973).
Biochemistry : It has been observed that sodium N-lauroyl sarcosinate can significantly reduce the overall rate of glycolysis and inhibit certain enzymes like hexokinase and aldolase, indicating its potential use in enzyme studies (Carbon et al., 1955).
Dentistry : Sodium N-palmitoyl sarcosinate has shown efficacy in reducing the acid solubility of powdered human enamel, suggesting its potential application in dental caries prevention (Volker et al., 1954).
Chemistry : In micellar electrokinetic chromatography, sodium N-acyl sarcosinates have been employed due to their ability to act as a pseudo-stationary phase, affecting the migration behavior of various solutes (Takeda et al., 1996).
Renewable Energy : Sodium lauroyl sarcosinate has been used to enhance methane production from anaerobic digestion of waste activated sludge, offering insights into renewable energy production (Du et al., 2021).
Surfactant Research : The physicochemical properties of sodium N-dodecanoyl sarcosinate, including its interfacial and bulk behaviors, have been studied, highlighting its significance in biological and industrial applications (Ray et al., 2009).
Corrosion Inhibition : Sodium N-lauroyl sarcosinate, in combination with zinc sulfate, has been shown to inhibit galvanic corrosion between carbon steel and stainless steel, which is crucial in materials science (Hu et al., 2020).
Safety And Hazards
Future Directions
While specific future directions for Sodium Sarcosinate were not found, it is worth noting that surfactants like Sodium Sarcosinate have a broad range of applications and are of great practical importance . Their unique physical and chemical properties make them potential candidates for various industrial applications .
properties
IUPAC Name |
sodium;2-(methylamino)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO2.Na/c1-4-2-3(5)6;/h4H,2H2,1H3,(H,5,6);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUFONQSOSYEWCN-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6NNaO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
107-97-1 (Parent), 68411-97-2 (Parent) | |
Record name | Sarcosine sodium salt | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004316738 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Amides, coconut oil, with sarcosine, sodium salts | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061791591 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5027568 | |
Record name | Sarcosine sodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5027568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Glycine, N-methyl-, N-coco acyl derivs., sodium salts | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Glycine, N-methyl-, sodium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Sodium sarcosinate | |
CAS RN |
4316-73-8, 61791-59-1, 68411-98-3, 68411-99-4 | |
Record name | Sarcosine sodium salt | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004316738 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Amides, coconut oil, with sarcosine, sodium salts | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061791591 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Glycine, N-methyl-, N-C10-18-fatty acyl derivs., sodium salts | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068411983 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Glycine, N-methyl-, N-(C12-18-alkylsulfonyl) derivs., sodium salts | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068411994 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Glycine, N-methyl-, N-coco acyl derivs., sodium salts | |
Source | EPA Chemicals under the TSCA | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Glycine, N-methyl-, sodium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Glycine, N-methyl-, N-C10-18-fatty acyl derivs., sodium salts | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Glycine, N-methyl-, N-(C12-18-alkylsulfonyl) derivs., sodium salts | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Sarcosine sodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5027568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sodium sarcosinate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.126 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Glycine, N-methyl-, N-coco acyl derivs., sodium salts | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.431 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Glycine, N-methyl-, N-C10-18-fatty acyl derivs., sodium salts | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.760 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SODIUM SARCOSINATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6EHN3PQL8Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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